1H-Tetrazole-1-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)-
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Overview
Description
1H-Tetrazole-1-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)-: is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of nitriles with azides under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a brominated precursor in the presence of a palladium catalyst.
Attachment of the Furanyl Group: The furanyl group can be attached through a similar coupling reaction, ensuring the correct positioning on the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole-1-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- involves its interaction with specific molecular targets. The bromophenyl and furanyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromophenyl)-1H-tetrazole
- 1H-Tetrazole-1-acetic acid
- 2-[5-(furan-3-yl)tetrazol-1-yl]acetic acid
Uniqueness
1H-Tetrazole-1-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- is unique due to the presence of both the bromophenyl and furanyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
93770-55-9 |
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Molecular Formula |
C13H9BrN4O3 |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
2-[5-[5-(4-bromophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI Key |
XLLCREGXJYENGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NN=NN3CC(=O)O)Br |
Origin of Product |
United States |
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